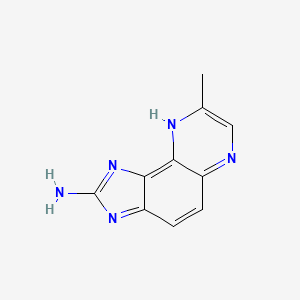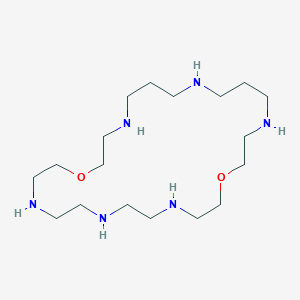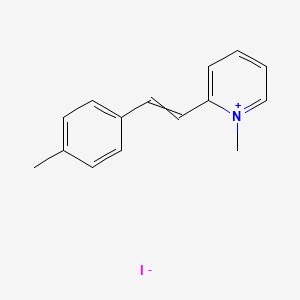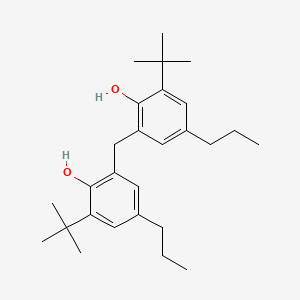![molecular formula C10H14O2S B14336111 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol CAS No. 95108-89-7](/img/structure/B14336111.png)
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of phenylthiol with ethylene oxide, followed by subsequent reactions to introduce the ethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of phenylthiol on ethylene oxide. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Applications De Recherche Scientifique
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, thereby influencing various biochemical pathways. The ethoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Methylsulfanyl)ethoxy]ethan-1-ol
- 2-[2-(Ethylsulfanyl)ethoxy]ethan-1-ol
- 2-[2-(Propylsulfanyl)ethoxy]ethan-1-ol
Uniqueness
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its alkylsulfanyl counterparts. The aromatic ring in the phenylsulfanyl group can participate in π-π interactions and other aromatic-specific interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95108-89-7 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
2-(2-phenylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C10H14O2S/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clé InChI |
QZCLZVACBCSMFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)




![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)

![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
